molecular formula C8H3ClN2S B1592330 2-Chlorobenzo[d]thiazole-5-carbonitrile CAS No. 385432-46-2

2-Chlorobenzo[d]thiazole-5-carbonitrile

Cat. No. B1592330
M. Wt: 194.64 g/mol
InChI Key: DGJJTJCIKQHVHT-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]thiazole-5-carbonitrile (2CBT-CN) is a small organic molecule with a wide variety of applications in scientific research. It is a heterocyclic compound, which contains both a thiazole ring and a nitrile group. 2CBT-CN has been investigated for its potential applications in organic synthesis, drug development, and other biochemical and physiological studies.

Scientific Research Applications

Synthetic Chemistry Applications

2-Chlorobenzo[d]thiazole-5-carbonitrile serves as a precursor in the synthesis of complex heterocyclic compounds. For instance, it has been utilized in the preparation of antimicrobial agents through the creation of thiazolidin-4-one derivatives. These compounds exhibit moderate to excellent activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobials (H. B'Bhatt & S. Sharma, 2017).

Materials Science

In materials science, derivatives of 2-Chlorobenzo[d]thiazole-5-carbonitrile have been investigated as corrosion inhibitors for metals in acidic environments. These studies provide insights into the molecular mechanisms of corrosion inhibition and the development of more efficient protective coatings for industrial applications (F. Bentiss et al., 2007).

Pharmacological Research

While excluding direct applications in drug use and side effects, it's noteworthy that the structural framework of 2-Chlorobenzo[d]thiazole-5-carbonitrile facilitates the synthesis of compounds with potential pharmacological activities. Research has demonstrated the synthesis of novel compounds with significant anticancer properties, underscoring the importance of this chemical in the development of new therapeutic agents (S. M. Gomha et al., 2017).

Environmental Science

In the context of environmental science, derivatives of 2-Chlorobenzo[d]thiazole-5-carbonitrile have been studied for their role in microbial degradation processes. This research contributes to our understanding of environmental bioremediation techniques and the breakdown of chlorinated organic compounds in water systems (S. Fetzner et al., 1989).

Theoretical and Computational Studies

Furthermore, computational studies have explored the interaction of 2-Chlorobenzo[d]thiazole-5-carbonitrile derivatives with metal surfaces to predict their corrosion inhibition performance. These studies leverage quantum chemical and molecular dynamics simulations, offering valuable insights into the design of more effective corrosion inhibitors (S. Kaya et al., 2016).

properties

IUPAC Name

2-chloro-1,3-benzothiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2S/c9-8-11-6-3-5(4-10)1-2-7(6)12-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJJTJCIKQHVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621194
Record name 2-Chloro-1,3-benzothiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobenzo[d]thiazole-5-carbonitrile

CAS RN

385432-46-2
Record name 2-Chloro-1,3-benzothiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 3-amino-4-chlorobenzonitrile via 2-mercapto-1,3-benzothiazole-5-carbonitrile as described for 2,5-dichloro-1,3-benzothiazole except that in the first step the reaction mixture was heated to 95° C. for 10 h.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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